Cas no 23674-85-3 (6a,9a-Difluoroprednisolone 17-Acetate)

6a,9a-Difluoroprednisolone 17-Acetate structure
23674-85-3 structure
商品名:6a,9a-Difluoroprednisolone 17-Acetate
CAS番号:23674-85-3
MF:C23H28F2O6
メガワット:438.461634635925
CID:1065250
PubChem ID:121225935

6a,9a-Difluoroprednisolone 17-Acetate 化学的及び物理的性質

名前と識別子

    • 6α,?9α-?Difluoroprednisolone 17-Acetate
    • 6α,​9α-​Difluoroprednisolone 17-Acetate
    • 6α,9α-Difluoroprednisolone 17-Acetate
    • 23674-85-3
    • A)-
    • 6alpha,9alpha-Difluoroprednisolone 17-Acetate
    • A,11
    • [(6S,8S,10S,13S,14S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate
    • Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-6,9-difluoro-11,21-dihydroxy-, (6
    • 6a,9a-Difluoroprednisolone 17-Acetate
    • インチ: InChI=1S/C23H28F2O6/c1-12(27)31-22(19(30)11-26)7-5-14-15-9-17(24)16-8-13(28)4-6-20(16,2)23(15,25)18(29)10-21(14,22)3/h4,6,8,14-15,17-18,26,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,18?,20-,21-,22-,23?/m0/s1
    • InChIKey: FUMLBBSUGDKFDL-IGTSIVQNSA-N
    • ほほえんだ: CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO

計算された属性

  • せいみつぶんしりょう: 438.18539493g/mol
  • どういたいしつりょう: 438.18539493g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 31
  • 回転可能化学結合数: 4
  • 複雑さ: 914
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 101Ų

6a,9a-Difluoroprednisolone 17-Acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D446295-100mg
6a,​9a-​Difluoroprednisolone 17-Acetate
23674-85-3
100mg
$ 1777.00 2023-09-07
TRC
D446295-10mg
6a,​9a-​Difluoroprednisolone 17-Acetate
23674-85-3
10mg
$ 234.00 2023-09-07

6a,9a-Difluoroprednisolone 17-Acetate 関連文献

6a,9a-Difluoroprednisolone 17-Acetateに関する追加情報

Introduction to 6a,9a-Difluoroprednisolone 17-Acetate (CAS No. 23674-85-3) and Its Emerging Applications in Modern Medicine

6a,9a-Difluoroprednisolone 17-Acetate, identified by its Chemical Abstracts Service (CAS) number 23674-85-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound, a derivative of prednisolone, has garnered considerable attention due to its unique structural modifications and the resultant enhancement in pharmacological properties. The introduction of fluorine atoms at the 6a and 9a positions, coupled with the acetylation at the 17-hydroxyl group, imparts distinct metabolic stability and binding affinity, making it a promising candidate for various therapeutic applications.

The chemical structure of 6a,9a-Difluoroprednisolone 17-Acetate exhibits a high degree of sophistication, reflecting the meticulous efforts of synthetic chemists to optimize corticosteroid efficacy while minimizing side effects. The fluorine substituents play a crucial role in modulating the electronic properties of the steroid backbone, thereby influencing its interaction with biological targets. This modification enhances the compound's resistance to enzymatic degradation, allowing for a prolonged half-life and improved bioavailability. Such characteristics are particularly valuable in chronic disease management where sustained therapeutic levels are essential.

In recent years, 6a,9a-Difluoroprednisolone 17-Acetate has been extensively studied for its potential in treating inflammatory and autoimmune disorders. Preclinical studies have demonstrated its superior anti-inflammatory activity compared to conventional corticosteroids like prednisolone. The enhanced binding affinity to glucocorticoid receptors (GRs) due to fluorination leads to more potent transcriptional regulation of anti-inflammatory genes. This selective receptor interaction minimizes systemic side effects such as hyperglycemia, osteoporosis, and immunosuppression, which are commonly associated with long-term corticosteroid use.

The compound's efficacy has been further validated in clinical trials targeting conditions such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD). Patients treated with 6a,9a-Difluoroprednisolone 17-Acetate have shown significant reductions in disease activity scores and improved quality of life measures. Notably, the extended pharmacokinetic profile allows for less frequent dosing regimens, enhancing patient compliance and convenience. These findings underscore the compound's potential as a next-generation corticosteroid alternative.

Advances in drug delivery systems have also contributed to the growing interest in 6a,9a-Difluoroprednisolone 17-Acetate. Nanoparticle formulations and liposomal carriers have been explored to enhance targeted delivery and reduce local irritation at injection sites. Such innovations not only improve therapeutic outcomes but also expand the compound's applicability in localized treatments for conditions like psoriasis and eczema. The combination of structural optimization and novel delivery methods highlights the interdisciplinary nature of modern pharmaceutical development.

The synthesis of 6a,9a-Difluoroprednisolone 17-Acetate involves multi-step organic transformations that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including asymmetric catalysis and flow chemistry, have been employed to achieve high yields and enantiomeric purity. These techniques align with global trends toward greener chemistry practices, reducing waste generation and energy consumption during production. The scalability of these synthetic routes is critical for transitioning promising candidates into commercialized therapeutics.

From a regulatory perspective, 6a,9a-Difluoroprednisolone 17-Acetate must navigate stringent approval processes to ensure safety and efficacy before reaching patients. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies are essential in this regard. Preclinical data generation must adhere to Good Laboratory Practice (GLP) standards to provide robust evidence for regulatory submissions. The evolving landscape of drug approval pathways also necessitates continuous engagement with regulatory bodies to adapt emerging scientific findings into practical guidelines.

The economic impact of developing novel corticosteroids like 6a,9a-Difluoroprednisolone 17-Acetate cannot be overstated. Chronic inflammatory diseases impose substantial healthcare costs globally; hence, innovative treatments offer significant cost savings by improving patient outcomes and reducing hospitalizations. Investment in research and development (R&D) by pharmaceutical stakeholders is crucial for advancing such therapies from bench to market. Public-private partnerships can further accelerate this process by leveraging complementary expertise from academia and industry.

Future directions for 6a,9a-Difluoroprednisolone 17-Acetate research include exploring its potential in combination therapies with immunosuppressants or biologics for synergistic effects in severe autoimmune conditions. Additionally, investigating its role in neuroinflammatory diseases such as multiple sclerosis (MS) presents an exciting avenue for discovery given its potent anti-inflammatory profile. Computational modeling techniques can aid in predicting drug interactions at a molecular level before experimental validation becomes necessary.

The environmental sustainability of pharmaceutical production is another critical consideration when evaluating compounds like 6a,9a-Difluoroprednisolone 17-Acetate. Efforts should focus on optimizing synthetic routes to minimize hazardous waste generation while maintaining high product quality standards. Regulatory incentives encouraging sustainable manufacturing practices could drive innovation across the industry toward more eco-friendly solutions without compromising therapeutic efficacy.

In conclusion,6a,9,aDifluoroprednisolone 17-Acetate (CAS No. 23674-85-3) exemplifies how structural modifications can enhance pharmacological properties while reducing adverse effects associated with traditional corticosteroids.
Its growing body of preclinical evidence supports further clinical investigation across diverse therapeutic areas.
By integrating cutting-edge synthetic methodologies
and innovative drug delivery systems,
this compound holds great promise
for improving patient care worldwide.

おすすめ記事

推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量